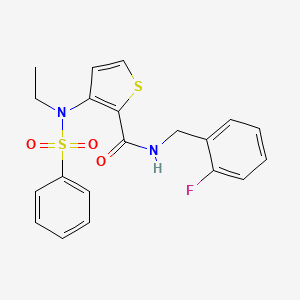

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide

Description

3-(N-Ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative characterized by two distinct substituents:

- 2-Fluorobenzyl group: A benzyl substituent with a fluorine atom at the ortho position, which may influence electronic properties and metabolic stability.

This compound’s structural framework—a thiophene ring fused with a carboxamide group—is shared with several bioactive molecules, including kinase inhibitors and anticancer agents (e.g., TLK2 inhibitors and SMO agonists) . Its synthesis likely involves coupling reactions between thiophene-2-carbonyl chloride and substituted amines, followed by sulfonamide functionalization, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-2-23(28(25,26)16-9-4-3-5-10-16)18-12-13-27-19(18)20(24)22-14-15-8-6-7-11-17(15)21/h3-13H,2,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEMZPITGOCVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of Thiophene Core: The thiophene core can be synthesized through a series of reactions involving the cyclization of suitable precursors.

Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with N-ethylphenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of Fluorobenzyl Group: The final step involves the reaction of the intermediate with 2-fluorobenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the sulfonamide or carboxamide groups.

Substitution: Substituted derivatives at the fluorobenzyl position.

Scientific Research Applications

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues are thiophene-2-carboxamide derivatives with variations in substituents, which modulate physicochemical properties and biological activity. Key examples include:

Key Comparisons

Synthetic Accessibility :

- The target compound’s synthesis likely requires sequential amidation and sulfonylation steps, similar to N-(2-nitrophenyl)thiophene-2-carboxamide and T-IV derivatives . However, introducing the sulfonamide group may demand rigorous purification, as seen in SAG derivatives .

- Yields for analogous compounds range from 60% () to 74% (T-IV-B), suggesting moderate efficiency for the target .

Physicochemical Properties: Solubility: The sulfonamide group in the target compound enhances hydrophilicity compared to non-sulfonylated analogues (e.g., T-IV-F, T-IV-H) . Thermal Stability: Fluorine substitution (as in 2-fluorobenzyl) typically increases melting points, as observed in Compound 121 (>300°C) .

Biological Activity: Anticancer Potential: Compound 5f (), a dichlorobenzyl-thiazolyl analogue, exhibits cytotoxic effects, highlighting the importance of halogenated aryl groups . The target’s 2-fluorobenzyl group may confer similar activity but with reduced toxicity. Receptor Modulation: SAG derivatives () demonstrate that thiophene carboxamides can act as receptor agonists, suggesting the target compound might interact with analogous pathways .

Spectroscopic Features :

- IR Spectroscopy : The target compound’s N–H (∼3250 cm⁻¹) and C=O (∼1680 cm⁻¹) stretches align with T-IV series data .

- NMR : The 2-fluorobenzyl group would produce distinct ¹⁹F and ¹H signals, comparable to fluorinated TLK2 inhibitors (e.g., Compound 121) .

Unique Advantages of the Target Compound

- Dual Functionalization : The combination of sulfonamide and fluorobenzyl groups balances solubility and bioavailability, addressing limitations seen in simpler analogues (e.g., poor solubility of N-(2-nitrophenyl)thiophene-2-carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.